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4-Methyl-2-

(trifluoromethyl)pyridine

Cat. No.: B160387 Get Quote

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)pyridine

Introduction

The strategic incorporation of fluorine and fluorine-containing functional groups has become a

cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in

particular, is prized for its ability to profoundly alter the physicochemical and biological

properties of a molecule. When appended to a pyridine ring, a ubiquitous scaffold in bioactive

compounds, the CF₃ group's strong electron-withdrawing nature and steric bulk can enhance

metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.

This technical guide focuses on 4-Methyl-2-(trifluoromethyl)pyridine, a key heterocyclic

building block. Its structure offers multiple functionalization points, making it a versatile

intermediate for the synthesis of complex molecules in drug discovery and agrochemical

development.[1][2] This document serves as a comprehensive resource for researchers,

scientists, and drug development professionals, detailing the compound's properties, synthesis,

and applications, supported by experimental protocols and structured data.

Chemical Identity and Physicochemical Properties
The formal IUPAC name for the compound is 4-methyl-2-(trifluoromethyl)pyridine. It is a

substituted pyridine derivative valued for its unique electronic and steric characteristics

imparted by the trifluoromethyl group.
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Property Value Source

IUPAC Name
4-methyl-2-

(trifluoromethyl)pyridine
Sigma-Aldrich[3]

CAS Number 1620-79-7 Sigma-Aldrich[3][4]

Molecular Formula C₇H₆F₃N PubChem[5]

Molecular Weight 161.13 g/mol Sigma-Aldrich[3][4]

Appearance Not specified (typically a liquid) -

Boiling Point
~110 °C (for 4-

(trifluoromethyl)pyridine)
ChemicalBook[6]

Density
~1.27 g/mL at 25 °C (for 4-

(trifluoromethyl)pyridine)
ChemicalBook[6]

Refractive Index
n²⁰/D ~1.417 (for 4-

(trifluoromethyl)pyridine)
ChemicalBook[6]

pKa
2.92 ± 0.10 (Predicted for 4-

(trifluoromethyl)pyridine)
ChemicalBook[6]

Note: Some physical properties are listed for the closely related 4-(trifluoromethyl)pyridine due

to a lack of specific data for the 4-methyl derivative and are provided as an estimate.

Synthesis Methodologies
The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research, with several

established strategies. The primary methods include the chlorine/fluorine exchange of

corresponding trichloromethylpyridines, the construction of the pyridine ring from a

trifluoromethyl-containing building block, and the direct introduction of a CF₃ group.[7][8]

A common modern approach involves a multi-step synthesis starting from simple precursors,

as outlined in recent patents for related analogs like 2-chloro-4-(trifluoromethyl)pyridine. This

route often involves the formation of a fluorinated keto-enone, followed by cyclization to form

the pyridine ring, and subsequent chlorination.
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Experimental Protocol: Synthesis of a 2-Hydroxy-4-
(trifluoromethyl)pyridine Intermediate
The following protocol is adapted from a patented synthesis for a key precursor to TFMP

derivatives and illustrates a common ring-forming strategy.[9]

Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

To a reactor containing vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and 100 mL of

dichloromethane, the mixture is stirred and cooled to -10°C.

Trifluoroacetic anhydride (0.70 mol) is added dropwise, maintaining the reaction temperature

between -10°C and 0°C.

After the addition is complete, the reaction is allowed to warm to 25°C and is stirred for 2

hours.

The reaction mixture is then cooled to -10°C, and the resulting solid is filtered.

The filtrate is washed with 200 mL of water, and the organic layer is separated, dried with

anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Step 2: Cyclization to form 2-hydroxy-4-(trifluoromethyl)pyridine

The intermediate from Step 1 is reacted with an appropriate reagent, such as

trimethylphosphonoacetate, to form a pent-2-enoate derivative.

This derivative then undergoes a condensation and ring-closure reaction, often in the

presence of a base, to yield the 2-hydroxy-4-(trifluoromethyl)pyridine core structure.[9]

Step 3: Chlorination to 2-chloro-4-(trifluoromethyl)pyridine

2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 20 mL of 1,2-dichloroethane are added

to a reactor.

A catalytic amount of DMF (1-2 drops) is added, followed by the dropwise addition of thionyl

chloride (0.025 mol) at room temperature.
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The reaction is heated to reflux at 110°C for 4 hours.

After completion, the mixture is diluted with 1,2-dichloroethane, added to ice water, and

neutralized with a 10% sodium hydroxide solution. The organic layer is separated, dried, and

concentrated to yield the final chlorinated product.[9]
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Click to download full resolution via product page

General synthetic workflow for a 4-(trifluoromethyl)pyridine derivative.

Applications in Drug Development and
Agrochemicals
Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of

biologically active molecules. The 4-trifluoromethylpyridine moiety, in particular, is found in

commercialized agrochemicals.[7][8]

Agrochemicals: This structural motif is integral to the efficacy of various pesticides.

Flonicamid, an insecticide effective against aphids, features the 4-trifluoromethyl-pyridine

structure.[2] Pyroxsulam, a herbicide used in cereal crops, incorporates a 2-methoxy-4-

(trifluoromethyl)pyridine substructure.[7][8][10] The CF₃ group in these compounds often

enhances potency and metabolic stability, leading to longer residual activity.

Pharmaceuticals: In drug discovery, the TFMP scaffold is used to optimize lead compounds.

The electron-withdrawing CF₃ group can alter the pKa of the pyridine nitrogen, influencing its

interaction with protein targets. Furthermore, its lipophilicity can improve a drug candidate's

pharmacokinetic profile, including absorption, distribution, metabolism, and excretion

(ADME) properties. While specific drugs containing the 4-Methyl-2-
(trifluoromethyl)pyridine exact structure are not prominent in the search results, numerous

TFMP derivatives are in clinical trials for various therapeutic areas.[1][10]
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Role of 4-Methyl-2-(trifluoromethyl)pyridine in a discovery workflow.
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Biological Activity
While data on 4-Methyl-2-(trifluoromethyl)pyridine itself is limited, research on closely

related analogs demonstrates significant biological potential. Fluorinated pyridine nucleosides

and other derivatives have been synthesized and evaluated for their antimicrobial properties.

A study on 4-trifluoromethylpyridine nucleosides showed promising antibacterial activity against

several pathogens.[11] The minimum inhibitory concentrations (MICs) for these novel

compounds were found to be comparable to the reference drug, amoxicillin.

Compound Type Pathogen MIC (µg/mL)

4-Trifluoromethylpyridine

Nucleosides (4-7)
Staphylococcus aureus 1.3 - 4.9

Bacillus infantis 1.3 - 4.9

Escherichia coli 1.3 - 4.9

Stenotrophomonas maltophilia 1.3 - 4.9

Fluoroaryl Derivatives (8a,b) Various Bacteria 1.8 - 5.5

Amoxicillin (Reference) Various Bacteria 1.0 - 2.0

(Data adapted from a study on

synthesized 4-

trifluoromethylpyridine

nucleosides)[11]

The results indicate that the 4-trifluoromethylpyridine scaffold is a viable starting point for the

development of new antibacterial agents.[11] Additionally, related trifluoromethyl pyrimidine

derivatives have shown a broad spectrum of bioactivities, including antifungal and antiviral

effects.[12]

Conclusion
4-Methyl-2-(trifluoromethyl)pyridine is a valuable and versatile chemical intermediate. Its

unique combination of a methyl group for potential further functionalization and a trifluoromethyl

group for modulating electronic and pharmacokinetic properties makes it a highly attractive
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building block for both drug discovery and agrochemical synthesis. The established synthetic

pathways and demonstrated biological activity of related compounds underscore the significant

potential of this scaffold. For researchers and developers, leveraging the properties of 4-
Methyl-2-(trifluoromethyl)pyridine can pave the way for the creation of next-generation

pharmaceuticals and crop protection agents with enhanced efficacy and improved safety

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["IUPAC name for 4-Methyl-2-(trifluoromethyl)pyridine"].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160387#iupac-name-for-4-methyl-2-trifluoromethyl-
pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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